Ahr-5333
Overview
Description
Preparation Methods
The synthesis of AHR-5333 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various aromatic compounds.
Introduction of functional groups: Functional groups such as hydroxymethyl and methoxy groups are introduced through specific reactions, including nucleophilic substitution and oxidation.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring the purity and yield of the final product. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
AHR-5333 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups on the aromatic rings.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
AHR-5333 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of antiallergy agents.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and immune responses.
Medicine: The compound is being explored for its potential therapeutic applications in treating allergic reactions and other hypersensitivity conditions.
Industry: This compound is used in the development of new antiallergy drugs and formulations
Mechanism of Action
AHR-5333 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation and allergic reactions. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby alleviating allergic symptoms and inflammation . The molecular targets and pathways involved include the inhibition of leukotriene synthesis and modulation of immune cell activity .
Comparison with Similar Compounds
AHR-5333 is unique compared to other antiallergy agents due to its potent and long-acting activity. It has been shown to be more effective than several other compounds, including:
These compounds differ in their mechanisms of action, potency, and duration of effect. This compound’s unique structure and mechanism of action contribute to its superior efficacy in treating allergic reactions .
Properties
CAS No. |
60284-71-1 |
---|---|
Molecular Formula |
C30H33F2NO4 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3 |
InChI Key |
QFUKWQQHSSRPQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
Appearance |
Solid powder |
60284-71-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5333 AHR-5333 Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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